1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester
Overview
Description
The compound “1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a 5-oxo group (a carbonyl group at the 5-position), a 3,4-dimethoxybenzyl group (a benzyl group with two methoxy substituents at the 3 and 4 positions), and a carboxylic acid ethyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrrolidine ring provides a cyclic structure, the 5-oxo group introduces a carbonyl functionality, the 3,4-dimethoxybenzyl group adds aromaticity and ether functionalities, and the carboxylic acid ethyl ester group introduces ester functionality .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ester group could undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol. The carbonyl group in the 5-oxo group could be reduced to a hydroxyl group using a reducing agent like sodium borohydride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester and ether groups could impact its solubility in various solvents. The aromatic ring could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been utilized in various synthetic processes. For instance, Tormyshev et al. (2006) described a method for synthesizing 5-substituted oxazole-4-carboxylic acid esters, which is applicable to derivatives of various carboxylic acids, including aromatic acids like the one Tormyshev et al., 2006.
Andrews et al. (2003) reported on the enantio- and regioselective syntheses of pyrrolidine trans-lactams, which are related to the compound, highlighting its potential in creating structurally complex molecules Andrews et al., 2003.
The compound's relevance in the synthesis of structurally and functionally diverse molecules is evident from the work of Silva et al. (2006), who studied the crystal structure of similar pyrrole-carboxylic acid esters, demonstrating its importance in understanding molecular conformations Silva et al., 2006.
Biological and Pharmacological Research
In the field of pharmacology, Zykova et al. (2016) synthesized derivatives of pyrrolidine-carboxylates, similar to the compound , and found them to exhibit antiradical and anti-inflammatory activities, highlighting the compound's potential in medicinal chemistry Zykova et al., 2016.
Additionally, Stefancich et al. (1985) described the synthesis of a structurally related fluorinated compound with broad-spectrum antibacterial activities, indicating the utility of such compounds in developing new antibiotics Stefancich et al., 1985.
Mechanism of Action
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, increasing its solubility and stability. This group is cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Result of Action
The compound’s ability to increase the solubility and stability of the precursor suggests potential applications in various fields, such as the formation of self-assembled monolayers .
Action Environment
Environmental factors such as temperature and the presence of protons can influence the action, efficacy, and stability of the compound. For instance, the protective 3,4-dimethoxybenzyl group is cleaved off during monolayer formation at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Future Directions
Properties
IUPAC Name |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-22-16(19)12-8-15(18)17(10-12)9-11-5-6-13(20-2)14(7-11)21-3/h5-7,12H,4,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVHCJHNQOLOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160116 | |
Record name | Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96449-63-7 | |
Record name | Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96449-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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